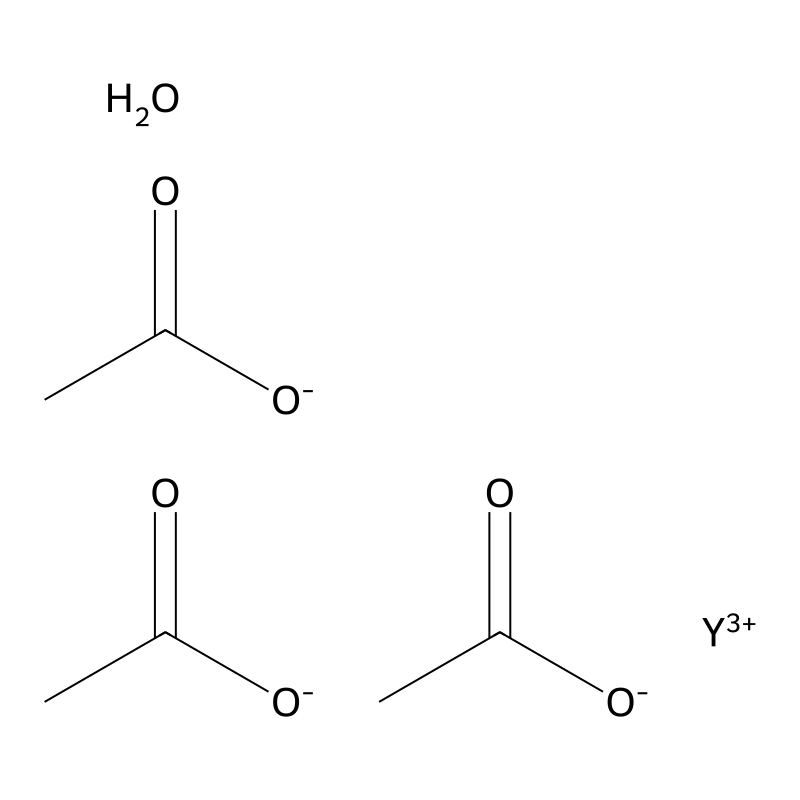

Yttrium(III) acetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Yttrium-Based Materials

Yttrium(III) acetate hydrate is a preferred starting material for synthesizing various yttrium-based materials due to several advantages []:

- High Solubility: It readily dissolves in water and other solvents, allowing for homogeneous mixing with other reactants in solution-based synthesis techniques.

- Low Thermal Decomposition Temperature: It decomposes at a relatively low temperature compared to other yttrium compounds. This makes it suitable for processes like hydrothermal synthesis and co-precipitation, which often involve moderate temperatures.

These properties make Y(CH3COO)3•xH2O a versatile precursor for various yttrium oxides, fluorides, and other compounds. For instance, it is a key reagent in the synthesis of:

- Sodium Yttrium Fluoride (NaYF4) Nanoparticles: These nanoparticles have attracted significant research due to their ability to convert infrared light into visible light (upconversion) []. This property makes them promising for various applications, including bioimaging and solar cells.

Research on Yttrium(III) Acetate Hydrate Itself

Beyond its use as a precursor, Y(CH3COO)3•xH2O itself is a subject of scientific research. Studies investigate its:

- Crystal Structure and Hydration Levels: The exact number of water molecules (x) associated with each Y(CH3COO)3 molecule can vary. Research explores the crystal structure and how the hydration level affects its properties [].

- Thermal Decomposition Behavior: Understanding the decomposition pathway of Y(CH3COO)3•xH2O helps researchers optimize synthesis processes for yttrium-based materials [, ].

Yttrium(III) acetate hydrate, also known as yttrium triacetate hydrate, is a coordination compound with the formula . This compound appears as white crystalline solids and has a molecular weight of approximately 266.04 g/mol. It is moderately soluble in water and decomposes to form yttrium oxide upon heating . The compound is often utilized in various chemical applications due to the unique properties of yttrium, a rare earth element.

The research on the specific mechanism of action of yttrium in biological contexts is ongoing.

- Mild irritant: Contact with skin or eyes can cause irritation.

- Dust inhalation: Inhalation of dust particles may irritate the respiratory system.

The primary reaction involving yttrium(III) acetate hydrate is its thermal decomposition. When heated, it decomposes to yield yttrium oxide and acetic acid:

Additionally, it can participate in various coordination reactions with ligands due to the presence of the yttrium ion, which can form complexes with different anions and organic molecules .

Yttrium(III) acetate hydrate can be synthesized through several methods:

- Direct Reaction: Reacting yttrium oxide with acetic acid in an aqueous solution leads to the formation of yttrium(III) acetate hydrate.

- Precipitation Method: Mixing solutions of yttrium nitrate and sodium acetate can also yield yttrium(III) acetate hydrate as a precipitate.

These methods ensure the production of high-purity compounds suitable for various applications .

Interaction studies involving yttrium(III) acetate hydrate primarily focus on its coordination chemistry. It can interact with various ligands, forming complexes that may exhibit distinct physical and chemical properties compared to the parent compound. These interactions are crucial for applications in catalysis and materials science, where the behavior of the compound can be significantly altered by its environment .

Several compounds share similarities with yttrium(III) acetate hydrate, particularly within the category of rare earth metal acetates. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Yttrium(III) chloride | YCl₃ | Highly soluble in water; used in electronics |

| Lanthanum(III) acetate | La(C₂H₃O₂)₃ | Similar solubility; used in phosphors |

| Cerium(III) acetate | Ce(C₂H₃O₂)₃ | Exhibits unique redox properties; used in catalysts |

| Neodymium(III) acetate | Nd(C₂H₃O₂)₃ | Known for magnetic properties; used in magnets |

Yttrium(III) acetate hydrate stands out due to its moderate solubility and specific thermal decomposition pathway, making it particularly useful for applications requiring controlled thermal behavior .

Advanced Ceramic Systems

Yttria-Stabilized Zirconia Electrolytes

Yttrium(III) acetate hydrate serves as a critical precursor in the fabrication of yttria-stabilized zirconia electrolytes, which represent one of the most important advanced ceramic systems in modern materials science [1] [2]. The compound's role in this application stems from its exceptional thermal decomposition characteristics and ability to form homogeneous yttrium oxide phases upon calcination [3] [4].

The formation mechanism of yttria-stabilized zirconia begins with the thermal decomposition of yttrium(III) acetate hydrate, which occurs in a controlled temperature range between 350 and 900 degrees Celsius [3] [4]. During this process, the acetate ligands are systematically removed, leading to the formation of yttrium oxide that subsequently integrates into the zirconia lattice structure [1]. The stabilization process involves the substitution of zirconium ions with slightly larger yttrium ions, which prevents the detrimental phase transformation from tetragonal to monoclinic phases that would otherwise cause volume expansion and structural failure [2].

| Property | Specification |

|---|---|

| Stabilizer Concentration (mol% Yttrium Oxide) | 8-9 [2] |

| Crystal Structure | Cubic fluorite [2] |

| Ionic Conductivity | High oxygen ion conductivity [2] |

| Thermal Stability | Stable up to 1000°C [2] |

| Operating Temperature Range (°C) | 800-1000 [2] |

| Mechanical Properties | High fracture toughness [2] |

The resulting yttria-stabilized zirconia exhibits superior ionic conductivity properties that make it indispensable for solid oxide fuel cell applications [2]. The cubic crystal structure maintained through yttrium stabilization provides continuous pathways for oxygen ion migration, enabling efficient electrochemical performance at elevated operating temperatures [1] [2].

Microwave Dielectric Composites

Yttrium(III) acetate hydrate plays a significant role in the development of microwave dielectric composites, particularly in applications requiring enhanced dielectric properties and thermal stability [5] [6]. The compound serves as a dopant precursor in ceramic matrix systems, where its thermal decomposition products contribute to improved microwave performance characteristics [5].

Research investigations have demonstrated that yttrium-doped ceramic composites exhibit enhanced dielectric constants and reduced dielectric losses compared to undoped systems [6]. The incorporation of yttrium species derived from yttrium(III) acetate hydrate leads to microstructural modifications that optimize the material's response to microwave frequencies [6]. These modifications include grain size refinement and the formation of secondary phases that contribute to improved electrical properties [6].

The microwave-assisted processing of yttrium-doped titanium dioxide systems has shown particular promise, with yttrium incorporation leading to enhanced photocatalytic efficiency and improved charge transfer characteristics [5]. The rapid heating provided by microwave processing enables more effective incorporation of yttrium species into the host lattice structure [5].

Transparent Conductive Oxides

The development of transparent conductive oxides represents another critical application area where yttrium(III) acetate hydrate demonstrates significant utility [7] [8]. The compound serves as a precursor for yttrium oxide-based transparent conducting films that exhibit exceptional optical and electrical properties [7] [9].

Transparent conductive oxide films derived from yttrium(III) acetate hydrate precursors exhibit superior thermal stability at temperatures exceeding 2400 degrees Celsius [10]. This exceptional thermal resistance makes these materials particularly suitable for high-temperature applications in semiconductor manufacturing and plasma processing environments [10].

The electrical properties of yttrium oxide transparent films are characterized by high dielectric constants ranging from 11 to 18, depending on the deposition method employed [11] [12]. Films prepared using yttrium(III) acetate hydrate as a precursor demonstrate excellent breakdown field strengths exceeding 3 megavolts per centimeter [12] [13].

| Property | Value Range |

|---|---|

| Dielectric Constant | 11-18 [11] [12] |

| Dielectric Loss | 5×10⁻⁴ [14] |

| Breakdown Field Strength (MV/cm) | 3-6.1 [12] [13] |

| Refractive Index | 1.8-2.0 [15] [13] |

| Band Gap (eV) | 5.8 [15] |

| Optical Transparency Range (μm) | 0.2-8 [15] |

Nanoscale Material Engineering

Sodium Yttrium Fluoride Upconversion Architectures

Yttrium(III) acetate hydrate serves as the primary yttrium source in the synthesis of sodium yttrium fluoride upconversion nanoparticles, which represent a critical class of nanoscale materials for optical applications [16] [17] [18]. The compound's solubility characteristics and controlled decomposition behavior make it ideally suited for the formation of uniform sodium yttrium fluoride architectures [16] [18].

The synthesis of sodium yttrium fluoride upconversion nanoparticles typically involves the microwave-assisted solvothermal method, where yttrium(III) acetate hydrate undergoes controlled reaction with fluoride sources at elevated temperatures [18]. This process enables the formation of hexagonal beta-phase sodium yttrium fluoride nanoparticles with exceptional upconversion luminescence properties [18] [19].

Research findings demonstrate that yttrium(III) acetate hydrate precursors yield sodium yttrium fluoride nanoparticles with average diameters ranging from 30 to 50 nanometers [18] [19]. These nanoparticles exhibit characteristic upconversion emission bands at 520, 545, and 653 nanometers, corresponding to specific electronic transitions in erbium dopant ions [18].

| Synthesis Parameter | Specification |

|---|---|

| Precursor | Yttrium(III) acetate hydrate [18] |

| Reaction Temperature (°C) | 160-300 [18] [20] |

| Reaction Time (hours) | 1-24 [18] |

| Solvent System | Oleic acid/Octadecene [20] [19] |

| Particle Size (nm) | 30-50 [18] [19] |

| Crystal Phase | Hexagonal β-phase [18] [19] |

| Upconversion Emission (nm) | 520, 545, 653 [18] |

The controlled release of yttrium ions from the acetate precursor enables precise particle size control and morphology optimization [18]. The microwave-assisted synthesis approach significantly reduces reaction times compared to conventional thermal methods, while maintaining excellent particle uniformity and optical properties [18].

Core-Shell Nanoparticle Fabrication

The fabrication of core-shell nanoparticle architectures represents a sophisticated application of yttrium(III) acetate hydrate in nanoscale material engineering [17] [20] [21]. The compound serves as a shell precursor in the epitaxial growth of sodium yttrium fluoride shells around rare earth-doped core nanoparticles [17] [20].

Core-shell nanoparticle synthesis involves the controlled injection of yttrium(III) acetate hydrate solutions into reaction vessels containing pre-formed core nanoparticles [20] [21]. The thermal decomposition and subsequent reaction of the yttrium precursor leads to the formation of uniform shell layers with controllable thickness and morphology [17] [20].

Recent research has demonstrated the synthesis of core-shell nanoparticles with tunable shell morphologies including long-rod, short-rod, and quasi-spherical configurations [17]. The shell growth mechanism is governed by anisotropic interfacial strain effects, which can be modulated through controlled precursor injection rates and thermal processing conditions [17].

The core-shell architecture provides significant advantages including enhanced upconversion luminescence efficiency and improved chemical stability [19] [22]. The shell layer serves as a protective barrier that prevents surface quenching effects while maintaining the optical properties of the core material [19].

Photocatalytic Yttrium Oxide Nanostructures

Yttrium(III) acetate hydrate serves as a versatile precursor for the synthesis of photocatalytic yttrium oxide nanostructures with enhanced catalytic performance [23] [24]. The compound's thermal decomposition characteristics enable the formation of well-defined yttrium oxide nanoparticles with controlled size distributions and surface properties [23] [24].

The synthesis of photocatalytic yttrium oxide nanostructures typically involves thermal decomposition of yttrium(III) acetate hydrate at temperatures ranging from 400 to 650 degrees Celsius [23] [24]. This process results in the formation of crystalline yttrium oxide nanoparticles with average sizes between 20 and 45 nanometers [24].

Research investigations have demonstrated that yttrium oxide nanoparticles synthesized from yttrium(III) acetate hydrate precursors exhibit excellent photocatalytic activity for organic pollutant degradation [24]. The nanostructures display superior performance in photocatalytic applications due to their high surface area and optimal band gap characteristics [24] [15].

The photocatalytic properties are further enhanced through the incorporation of rare earth dopants during the thermal decomposition process [15]. The resulting doped yttrium oxide nanostructures exhibit improved charge separation efficiency and extended optical absorption ranges [15].

Thin Film Deposition Technologies

Chemical Solution Deposition

Chemical solution deposition represents a primary thin film fabrication technique where yttrium(III) acetate hydrate serves as the yttrium source for high-quality oxide film formation [7] [25] [26]. The compound's excellent solubility in various organic solvents and controlled thermal decomposition behavior make it ideally suited for solution-based deposition processes [7] [26].

The chemical solution deposition process involves the preparation of precursor solutions containing yttrium(III) acetate hydrate dissolved in appropriate solvents such as methanol or methoxyethanol [7] [25]. These solutions undergo controlled thermal processing to remove organic components and form crystalline yttrium oxide films [26] [27].

Research findings demonstrate that yttrium oxide films deposited using yttrium(III) acetate hydrate precursors exhibit exceptional purity levels with carbon and nitrogen contamination below detectable limits [26] [27]. The films display smooth surface morphologies with root-mean-square roughness values typically below 30 angstroms [26].

The deposition process enables precise control over film thickness and composition through adjustment of solution concentration and processing parameters [25] [26]. Films with thicknesses ranging from 50 to 500 nanometers can be readily achieved with excellent uniformity and adherence to substrate surfaces [26].

Molecular Layer Engineering

Molecular layer engineering applications of yttrium(III) acetate hydrate focus on the atomic-level control of film growth and interface properties [26] [27]. The compound serves as a precursor in atomic layer deposition processes where individual molecular layers are sequentially deposited to build up thin film structures [26] [27].

The atomic layer deposition of yttrium oxide using yttrium(III) acetate hydrate-derived precursors enables growth rates of approximately 0.8 to 1.36 angstroms per deposition cycle [26] [27]. This precise control allows for the fabrication of films with exact thickness specifications and uniform properties across large substrate areas [26] [27].

Process optimization studies have identified optimal deposition temperatures ranging from 150 to 325 degrees Celsius for achieving high-quality yttrium oxide films [27]. Within this temperature range, the precursor demonstrates excellent thermal stability and reactivity with water co-reactants [27].

The resulting films exhibit superior electrical properties including dielectric constants of 13.9 at 1 megahertz frequency and low leakage current densities around 10⁻⁷ amperes per square centimeter [27]. These characteristics make the films suitable for gate dielectric applications in complementary metal-oxide-semiconductor devices [27].

Interface Modification Strategies

Interface modification strategies utilizing yttrium(III) acetate hydrate focus on the enhancement of surface properties and the creation of tailored interface characteristics [28] [29]. The compound serves as a surface modifier in applications requiring improved thermal stability and enhanced interfacial bonding [28] [29].

Surface gradient doping represents a significant interface modification approach where yttrium(III) acetate hydrate enables the formation of compositionally graded surface layers [29]. This technique involves the controlled thermal decomposition of the precursor to create yttrium concentration gradients that enhance structural and thermal stability [29].

Research investigations have demonstrated that yttrium surface modification leads to improved capacity retention and potential stability in high-nickel layered oxide materials [29]. The yttrium-oxygen bonding interactions provide enhanced structural stability during thermal cycling and electrochemical operation [29].

The interface modification process involves oxidation-induced segregation mechanisms that promote the formation of stable surface layers [29]. These layers exhibit strong yttrium-oxygen bonding characteristics that contribute to improved overall material performance [28] [29].

| Physical Property | Specification |

|---|---|

| Chemical Formula | (CH₃COO)₃Y·xH₂O [30] [16] |

| Molecular Weight (g/mol) | 338.10 (tetrahydrate) [30] [16] |

| Physical Form | White crystalline powder [30] [16] |

| Density (g/mL) | 1.5 [16] |

| Thermal Decomposition Range (°C) | 350-900 [3] [4] |

| Purity (%) | 99.9-99.99 [31] [16] |

| Solubility | Soluble in water and mineral acids [30] [16] |